

Application Notes and Protocols for Long-term Administration of MT-7716

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Compound of Interest					
Compound Name:	MT-7716 free base				
Cat. No.:	B1677558	Get Quote			

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Introduction

MT-7716 is a novel, selective, nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for alcoholism by effectively reducing alcohol intake and seeking behaviors in animal models.[3][4] MT-7716 exerts its effects primarily through the modulation of GABAergic transmission in key brain regions associated with alcohol dependence, such as the central nucleus of the amygdala (CeA).[1][2][5]

These application notes provide a summary of available preclinical data on the long-term administration of MT-7716, detailing experimental protocols and summarizing key findings. The information is intended to guide researchers and drug development professionals in designing further preclinical and potentially clinical investigations.

Data Presentation



Table 1: In Vivo Administration Protocols and Efficacy of MT-7716 in Rodent Models of Alcoholism



Study Type	Animal Model	Administr ation Route	Dosage	Duration	Key Findings	Referenc e
Voluntary Alcohol Intake	Marchigian Sardinian alcohol- preferring (msP) rats	Oral (gavage)	0.3, 1, and 3 mg/kg (twice daily)	14 days	Dose- dependent decrease in voluntary alcohol intake. The effect intensified with repeated administrati on and persisted for one week after discontinua tion.	[3][4]
Alcohol Self- Administrat ion	Post- dependent Wistar rats	Oral (gavage)	0.3 and 1 mg/kg	Acute administrati on (2 weeks post- dependenc e induction)	Significant reduction in alcohol self-administrati on in post-dependent rats, but not in non-dependent rats.	[6][7]
Stress- Induced Reinstatem ent of	Post- dependent Wistar rats	Oral (gavage)	0.3 and 1 mg/kg	Acute administrati on (1 and 3 weeks	Effective in preventing stress-induced reinstatem	[6][7]



Alcohol Seeking				post- withdrawal)	ent of alcohol seeking in post- dependent rats.	
Attenuation of Alcohol Withdrawal Symptoms	Wistar rats	Not specified	Not specified	Following a 7-day alcohol liquid diet	Significantl y attenuated somatic alcohol withdrawal symptoms.	[4]

Table 2: In Vitro Electrophysiological Effects of MT-7716 on GABAergic Transmission in the Rat CeA



Parameter	Concentration Range	Effect	Key Findings	Reference
Evoked Inhibitory Postsynaptic Potentials (IPSPs)	100-1000 nM	Dose-dependent diminution	Suggests a presynaptic site of action by decreasing GABA release.	[1][2][5]
Paired-Pulse Facilitation (PPF) Ratio	100, 250, and 500 nM	Significant increase	Further supports a presynaptic mechanism involving reduced GABA release probability.	[5]
Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency	500 nM	Significant decrease	Confirms a presynaptic effect on GABA release.	[5]
Miniature Inhibitory Postsynaptic Currents (mIPSCs) Amplitude	500 nM	Decrease	Suggests a potential additional postsynaptic effect.	[5]

Experimental Protocols Chronic Oral Administration in a Two-Bottle Choice

Drinking Paradigm

This protocol is adapted from studies investigating the effect of chronic MT-7716 administration on voluntary alcohol intake in genetically selected alcohol-preferring rats.[3][4]



Objective: To assess the long-term efficacy of orally administered MT-7716 in reducing voluntary alcohol consumption.

Materials:

- MT-7716
- Vehicle (e.g., distilled water)
- Marchigian Sardinian alcohol-preferring (msP) rats
- Standard laboratory chow and water
- Two drinking bottles per cage (one with 10% v/v ethanol solution, one with water)
- Oral gavage needles

Procedure:

- Acclimation and Baseline: House rats individually and provide them with continuous access to two drinking bottles, one containing a 10% (v/v) ethanol solution and the other containing water, for at least two months to establish a stable baseline of alcohol consumption.
- Drug Preparation: Dissolve MT-7716 in the appropriate vehicle to achieve the desired final concentrations for oral administration (e.g., 0.3, 1, and 3 mg/kg).
- Administration:
 - Divide the rats into treatment groups (vehicle control and different doses of MT-7716).
 - Administer the assigned treatment orally via gavage twice daily (bid) for 14 consecutive days.
- Data Collection:
 - Measure the volume of ethanol and water consumed daily for each rat.
 - Calculate the daily ethanol intake in g/kg of body weight.



- Monitor for any observable side effects or changes in general health.
- Washout Period: After the 14-day treatment period, discontinue the drug administration and continue to monitor alcohol and water intake for at least one week to assess the persistence of the treatment effect.

Evaluation of MT-7716 on Alcohol Self-Administration in Post-Dependent Rats

This protocol is based on studies evaluating the effect of MT-7716 on operant self-administration of alcohol in rats with a history of dependence.[6][7]

Objective: To determine the effect of MT-7716 on the motivation to self-administer alcohol in a post-dependent state.

Materials:

- MT-7716
- Vehicle (e.g., distilled water)
- Male Wistar rats
- Operant conditioning chambers equipped with two levers and a liquid delivery system
- Ethanol (10% w/v solution)
- Intragastric tubes for dependence induction

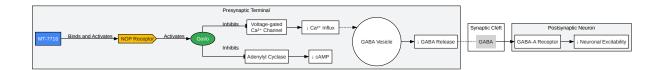
Procedure:

- Operant Training: Train rats to self-administer a 10% (w/v) ethanol solution in daily 30-minute sessions until a stable baseline of responding is achieved.
- Dependence Induction: Make the rats ethanol-dependent via repeated intragastric intubation of ethanol.



- Withdrawal and Baseline Restoration: Allow the rats to withdraw from ethanol for at least two
 weeks, during which self-administration sessions continue until baseline responding is
 restored.
- Drug Administration:
 - On the test day, administer MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle orally.
 - Conduct the alcohol self-administration session at a predetermined time after drug administration.
- Data Analysis:
 - Record the number of lever presses on the active (ethanol-delivering) and inactive levers.
 - Compare the number of active lever presses between the MT-7716 and vehicle-treated groups.

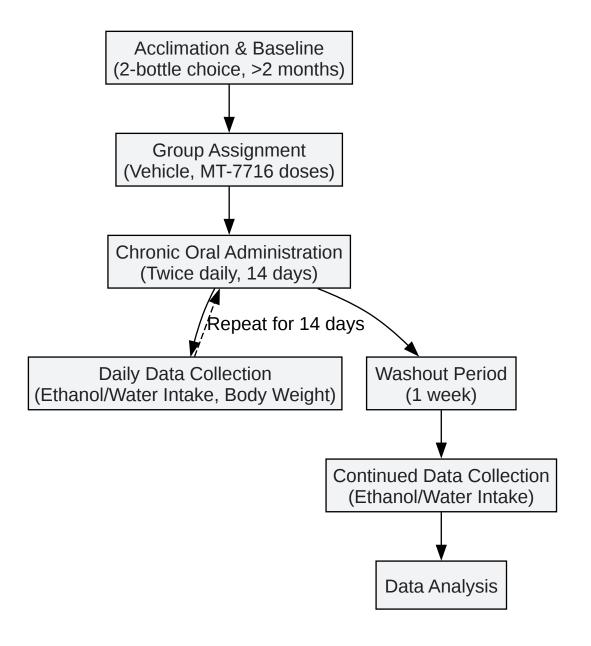
Mandatory Visualization



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Caption: Proposed signaling pathway of MT-7716 in the presynaptic terminal.





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